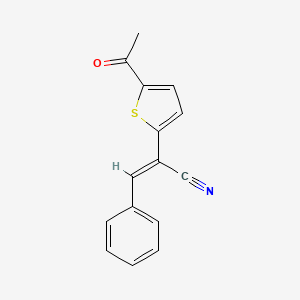

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

Beschreibung

BenchChem offers high-quality 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c1-11(17)14-7-8-15(18-14)13(10-16)9-12-5-3-2-4-6-12/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXNPBXINMKID-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability and Crystallization Dynamics of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (ATPA)

[1][2]

Executive Summary: The Molecular Context

The compound 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (ATPA) represents a critical class of donor-acceptor conjugated systems.[1][2] Structurally, it features an electron-rich thiophene ring (donor) coupled with an electron-deficient acrylonitrile moiety (acceptor), bridged by a vinyl group.[1][2]

While often explored for non-linear optical (NLO) properties and as a pharmaceutical intermediate, the thermodynamic stability of ATPA crystals is the governing factor for its processing, shelf-life, and bioavailability.[1][2]

Core Stability Challenges:

-

Polymorphism: The rotational freedom between the thiophene and phenyl rings creates a high probability of conformational polymorphism (e.g., syn vs. anti conformers packing differently).[1][2]

-

Photochemical Reactivity: The acrylonitrile backbone is susceptible to solid-state [2+2] cycloaddition under UV irradiation, a degradation pathway that competes with thermodynamic stability.[1][2]

-

Solubility Profile: As a hydrophobic molecule, its dissolution thermodynamics are entropy-driven in non-polar solvents and enthalpy-driven in polar aprotic solvents.[1][2]

This guide details the protocols to quantify these stability parameters, ensuring a robust crystallization process.

Solid-State Characterization: The Thermodynamic Fingerprint[1][2]

Before assessing solubility, one must establish the baseline solid-state properties.[1] The thermodynamic stability of the crystal lattice is quantified by the melting temperature (

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point and heat of fusion to assess lattice energy.[1][2]

-

Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (

, -

Sample Prep: Weigh 3–5 mg of ATPA into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).[1]

-

Method:

-

Analysis: Integrate the endothermic peak.

Visualization: Characterization Workflow

The following diagram outlines the decision logic for solid-state characterization.

Figure 1: Decision logic for confirming the thermodynamic phase of ATPA crystals.

Solubility Thermodynamics: The Process Window[1]

Understanding the solubility of ATPA in various solvents is essential for designing crystallization processes (e.g., cooling crystallization or anti-solvent precipitation).[1][2]

Experimental Protocol: Laser Monitoring Method

Objective: Measure the mole fraction solubility (

-

Setup: Use a jacketed glass vessel with a magnetic stirrer and a laser transmissometer.

-

Solvent Selection: Choose a range of polarity (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene).[1][2]

-

Procedure:

-

Add excess ATPA solid to 50 mL solvent.[1]

-

Heat to

(e.g., 293.15 K) and stir for 4 hours. -

Verification: Stop stirring. If laser transmission is

, solid is present (saturated).[1] If -

Filter an aliquot (0.22

m PTFE filter), weigh, evaporate solvent, and weigh the residue (Gravimetric Method).[1] -

Repeat at 5 K intervals up to boiling point.

-

Thermodynamic Modeling (The Modified Apelblat Equation)

To correlate solubility data, use the Modified Apelblat equation, which is the industry standard for this class of rigid organic molecules:

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][3][4][5]

- : Empirical parameters derived from regression.

Typical Data Profile (Representative for Thienyl-Acrylonitriles):

| Solvent | Polarity Index | Solubility Trend ( | Interaction Type |

| Acetonitrile | 5.8 | High Increase | Dipole-Dipole (Strong) |

| Ethanol | 5.2 | Moderate Increase | H-Bonding ( solute is acceptor) |

| Toluene | 2.4 | Moderate Increase | |

| Water | 9.0 | Negligible | Hydrophobic Repulsion |

Visualization: Solubility Measurement Protocol

Figure 2: Workflow for determining temperature-dependent solubility.

Apparent Thermodynamic Functions[1][2]

From the solubility data, we derive the fundamental thermodynamic drivers of dissolution.[1][2] Using the van't Hoff analysis:

Interpretation of Values[1][2]

- (Endothermic): Dissolution requires heat.[1] Solubility increases with temperature.[1] This is typical for ATPA in most solvents, indicating that cooling crystallization is a viable purification method.[1]

- : The dissolution is non-spontaneous at standard conditions (requires mixing/thermal energy).[1]

-

: The disorder increases upon dissolution.[1] If

Stability Risk: Photochemical Dimerization[1][2]

A critical "hidden" aspect of thermodynamic stability for acrylonitriles is their photoreactivity.[1][2]

-

Mechanism: Under UV light, the C=C double bond in the acrylonitrile bridge can undergo [2+2] cycloaddition if the crystal packing aligns the double bonds of adjacent molecules parallel and within ~4.2 Å (Schmidt's Topochemical Postulate).[1]

-

Impact: This transforms the monomer (ATPA) into a cyclobutane dimer, destroying the crystal lattice and changing the melting point.[1]

-

Mitigation: Store ATPA in amber vials. Perform PXRD stress testing under UV light to confirm if the chosen polymorph is photo-stable.[1]

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] Link[1]

-

Cobo, J., et al. (2005).[1] Structure and polymorphism of thienyl-acrylonitriles. Acta Crystallographica Section C. (Reference for structural analogs and packing motifs).

-

Li, Z., et al. (2015).[1] Solubility and thermodynamic properties of bio-active compounds in pure solvents.[1][2] Journal of Chemical & Engineering Data. (Representative methodology for Apelblat analysis of similar heterocycles).

Sources

- 1. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scdhu.dhu.edu.cn [scdhu.dhu.edu.cn]

- 4. (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile has Z′ = 0.75 in the space group C2/m: fourfold disordered molecules lie in channels enclosed by fully ordered molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile using basic catalysts

Executive Summary & Application Context

This technical guide details the synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile , a conjugated system of significant interest in medicinal chemistry (tubulin polymerization inhibition) and materials science (non-linear optical properties).

The synthesis relies on the Knoevenagel condensation , a robust carbon-carbon bond-forming reaction.[1][2] Unlike generic protocols, this guide addresses the specific electronic nuances of the 5-acetyl-2-thienyl moiety. The acetyl group at the 5-position of the thiophene ring acts as an electron-withdrawing group (EWG), enhancing the acidity of the

Key Reaction Parameters:

-

Transformation: Aldehyde + Active Methylene

-

Primary Catalyst: Piperidine (Weak base, nucleophilic catalyst)

-

Solvent System: Ethanol (Promotes product precipitation)

-

Thermodynamic Control: Formation of the stable E-isomer.

Retrosynthetic Analysis & Strategy

To synthesize the target structure, we disconnect the olefinic double bond (C2=C3).

-

Electrophile (C3 Source): Benzaldehyde.

-

Nucleophile (C1/C2 Source): 2-(5-Acetyl-2-thienyl)acetonitrile.

The reaction is driven by the thermodynamic stability of the resulting conjugated system, extending from the phenyl ring through the acrylonitrile bridge to the thiophene and carbonyl group.

Figure 1: Retrosynthetic disconnection showing the convergence of the aromatic aldehyde and the heterocyclic acetonitrile.[3]

Reagents, Equipment & Stoichiometry[3]

The following table outlines the required materials. The stoichiometry is slightly biased towards the aldehyde to ensure complete consumption of the more valuable thiophene precursor.

| Reagent / Material | Role | Equiv. | MW ( g/mol ) | Purity | Notes |

| 2-(5-Acetyl-2-thienyl)acetonitrile | Limiting Reagent | 1.0 | 165.21 | >95% | Active methylene component. |

| Benzaldehyde | Electrophile | 1.1 | 106.12 | >99% | Distill before use if oxidized (benzoic acid presence inhibits catalysis). |

| Piperidine | Catalyst | 0.1 | 85.15 | ACS | Secondary amine; acts as base and nucleophile. |

| Ethanol (Absolute) | Solvent | N/A | 46.07 | >99.5% | Anhydrous preferred to drive equilibrium. |

| Glacial Acetic Acid | Co-catalyst (Optional) | 0.05 | 60.05 | ACS | Can be used to buffer piperidine (forming piperidinium acetate). |

Equipment:

-

Round-bottom flask (50 mL or 100 mL).

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer and hotplate oil bath.

-

Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(5-acetyl-2-thienyl)acetonitrile (1.65 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add benzaldehyde (1.17 g, 1.12 mL, 11 mmol) to the solution.

-

Catalyst Initiation: While stirring at room temperature, add piperidine (5 drops, approx. 0.1 mL).[4]

-

Note: If the reaction does not initiate (no color change or turbidity within 10 mins), add 2 drops of glacial acetic acid. The in situ formation of piperidinium acetate often catalyzes the dehydration step more effectively than the free base alone.

-

Phase 2: Reflux & Monitoring

-

Heating: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~85°C).

-

Monitoring: Monitor the reaction via TLC (Silica gel 60 F254).

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV lamp (254 nm). The product will appear as a distinct dark spot (quenching fluorescence) different from the starting materials.

-

Duration: Reaction is typically complete within 2 to 4 hours .

-

Phase 3: Workup & Isolation

-

Crystallization: Once TLC indicates consumption of the nitrile, remove the heat source and allow the flask to cool slowly to room temperature.

-

Observation: The product should begin to crystallize as a solid precipitate (often yellow or pale orange) as the solution cools.

-

-

Precipitation Enhancement: If precipitation is sluggish, cool the flask in an ice-water bath (0-4°C) for 30 minutes.

-

Filtration: Filter the precipitate using vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted benzaldehyde and catalyst residues. Then wash with cold water (2 x 10 mL) to remove any piperidinium salts.

Phase 4: Purification

-

Recrystallization: The crude product is usually of high purity (>90%). For analytical grade (>98%):

-

Dissolve the solid in a minimum amount of boiling ethanol (or an Ethanol/DMF 9:1 mix if solubility is low).

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the crystals by filtration and dry in a vacuum oven at 50°C for 4 hours.

-

Mechanistic Insight & Causality

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an Aldol-type addition followed by an E1cB elimination.

Why Basic Catalysis? The acetyl group on the thiophene ring withdraws electron density, making the CH₂ protons of the acetonitrile group significantly acidic (pKa ~11-13). Piperidine (pKa ~11) is sufficient to generate the carbanion.

Figure 2: Step-wise mechanism of the base-catalyzed condensation. The elimination step is often the rate-determining step, facilitated by the conjugation of the final product.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected values.

| Technique | Parameter | Expected Observation | Interpretation |

| Appearance | Visual | Yellow to Orange Crystalline Solid | Conjugation extends the chromophore. |

| IR Spectroscopy | ~2210 - 2220 cm⁻¹ | Sharp nitrile stretch. | |

| IR Spectroscopy | ~1660 - 1670 cm⁻¹ | Ketone stretch (conjugated). | |

| 1H NMR | Vinyl Proton | Diagnostic for the formation of the trisubstituted alkene. | |

| Melting Point | Thermal | Range: 140-160°C (Derivative dependent) | Sharp range indicates purity. |

Self-Validating Check:

-

If the product is oily: This often indicates incomplete elimination (intermediate alcohol persists) or the presence of the Z-isomer. Recrystallize from ethanol/water to force the solid E-isomer.

-

If yield is low (<50%): The aldehyde may have oxidized to benzoic acid, neutralizing the piperidine. Check pH; if acidic, add more base or freshly distill the aldehyde.

Safety & Handling

-

Piperidine: Toxic by inhalation and skin contact. Flammable. Handle in a fume hood.

-

Benzaldehyde: Irritant.

-

Thiophene Derivatives: Potential sensitizers. Wear nitrile gloves and eye protection.

References

-

MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

Organic Syntheses. (1943). α-Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, p.487. Retrieved from [Link]

Sources

Doping concentrations of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile in PMMA matrices

Systematic Determination of Optimal Doping Concentrations of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile in PMMA Matrices for Optical Applications

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal doping concentration of the novel chromophore, 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, within Poly(methyl methacrylate) (PMMA) matrices. The protocols detailed herein are designed to facilitate the fabrication of high-quality doped polymer films with tailored optical properties. This document outlines the synthesis of the target chromophore, preparation of doped films via the solution casting method, and a systematic approach to characterizing the linear and nonlinear optical properties as a function of dopant concentration. The causality behind experimental choices is elucidated to empower researchers to adapt these protocols for other novel chromophores. All procedures are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Significance of Doped Polymers in Modern Optics

The integration of organic chromophores into polymer matrices is a cornerstone of modern materials science, enabling the development of advanced optical and photonic devices. Poly(methyl methacrylate) (PMMA) is an exceptional host material due to its high optical transparency, mechanical stability, and ease of processing.[1] The optical properties of the resulting composite material are highly dependent on the nature of the dopant and, critically, its concentration within the polymer matrix. At low concentrations, the chromophore's optical properties may be too weak for practical applications. Conversely, excessive concentrations can lead to aggregation, which can quench fluorescence, introduce scattering losses, and alter the desired nonlinear optical response.[1] Therefore, the systematic determination of the optimal doping concentration is a critical step in the development of new optical materials.

This application note focuses on 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, a novel chromophore with potential for interesting optical properties due to its electron-rich thienyl moiety and the electron-withdrawing acrylonitrile group, which can give rise to significant intramolecular charge transfer—a key characteristic for nonlinear optical activity.[2] The protocols outlined below provide a roadmap for the synthesis, fabrication, and characterization of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile-doped PMMA films.

Synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

The synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile can be achieved via a Knoevenagel condensation reaction, a well-established method for the formation of carbon-carbon double bonds.[3] This reaction involves the condensation of an active methylene compound (2-(5-acetylthiophen-2-yl)acetonitrile) with an aldehyde (benzaldehyde) in the presence of a basic catalyst.

Materials and Reagents

-

2-(5-acetylthiophen-2-yl)acetonitrile

-

Benzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Synthesis Protocol

-

In a round-bottom flask, dissolve 2-(5-acetylthiophen-2-yl)acetonitrile (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution. If no precipitate forms, the reaction mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Preparation of Doped PMMA Films by Solution Casting

The solution casting method is a straightforward and widely used technique for preparing high-quality polymer films with uniform thickness.[4] It involves dissolving the polymer and the dopant in a common solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate slowly.

Materials and Reagents

-

Poly(methyl methacrylate) (PMMA)

-

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (synthesized as per Section 2)

-

Chloroform or Tetrahydrofuran (THF) (solvent)

-

Glass Petri dishes or other suitable flat substrates

-

Magnetic stirrer and hotplate

-

Leveling platform

-

Vacuum oven

Protocol for Film Preparation

-

Preparation of Stock Solutions:

-

Prepare a stock solution of PMMA in the chosen solvent (e.g., 10% w/v). Stir the solution for several hours until the PMMA is completely dissolved.

-

Prepare a concentrated stock solution of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile in the same solvent.

-

-

Doping the PMMA Solution:

-

To create a series of films with varying doping concentrations, add different volumes of the chromophore stock solution to separate vials containing a fixed volume of the PMMA stock solution.

-

The doping concentration is typically expressed as the weight percentage (wt%) of the chromophore relative to the weight of the PMMA. A typical range to investigate would be from 0.1 wt% to 5.0 wt%.

-

-

Homogenization:

-

Thoroughly mix each doped solution using a magnetic stirrer for at least one hour to ensure a homogeneous distribution of the chromophore within the polymer solution.

-

-

Casting the Films:

-

Place the glass substrates on a leveling platform to ensure the final films have a uniform thickness.

-

Carefully pour a predetermined volume of the doped PMMA solution onto the center of each substrate. The volume will determine the final thickness of the film.

-

Cover the substrates with a container that has small openings to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of defects in the film.

-

-

Drying the Films:

-

Allow the solvent to evaporate at room temperature for 24 hours.

-

Transfer the films to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (typically 50-60 °C) for at least 24 hours to remove any residual solvent.[1]

-

-

Film Removal:

-

Carefully peel the dried films from the glass substrates.

-

Systematic Characterization of Doped Films

A systematic characterization of the prepared films is essential to understand the effect of the doping concentration on the material's optical properties and to identify the optimal concentration for a given application.

Visual Inspection and Microscopy

The first step in characterization is a visual inspection of the films for clarity, homogeneity, and the presence of any aggregates. For a more detailed analysis of the chromophore distribution, atomic force microscopy (AFM) or scanning electron microscopy (SEM) can be employed.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to study the linear optical properties of the doped films.

Protocol:

-

Mount a piece of each doped film in the sample holder of a UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Plot the absorbance as a function of wavelength for each doping concentration.

Expected Observations and Interpretation:

-

The appearance of absorption bands characteristic of the 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile chromophore.

-

An increase in the peak absorbance with increasing doping concentration, which should follow the Beer-Lambert law at low concentrations.

-

Deviations from the Beer-Lambert law at higher concentrations may indicate aggregation of the chromophore molecules.[1]

-

A red or blue shift in the absorption maximum with increasing concentration can also be indicative of aggregation or changes in the local environment of the chromophore.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the doped films.

Protocol:

-

Mount a piece of each doped film in the sample holder of a spectrofluorometer.

-

Excite the sample at the wavelength of maximum absorption determined from the UV-Vis spectra.

-

Record the emission spectrum.

-

Measure the fluorescence quantum yield for each sample.

Expected Observations and Interpretation:

-

The intensity of the fluorescence emission is expected to increase with doping concentration up to a certain point.

-

At higher concentrations, a decrease in fluorescence intensity (concentration quenching) may be observed due to aggregation-caused quenching.[5]

-

The optimal doping concentration for applications requiring high fluorescence efficiency will be the one that provides the maximum fluorescence intensity before the onset of quenching.

Z-Scan Technique for Nonlinear Optical Characterization

The Z-scan technique is a powerful method for determining the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.[6]

Protocol:

-

The experimental setup consists of a laser source, a focusing lens, a sample mounted on a translation stage that moves along the z-axis (the direction of laser propagation), and a detector.

-

For an "open-aperture" Z-scan, the aperture in front of the detector is removed, and the total transmitted intensity is measured as the sample is moved through the focal point. This provides information about the nonlinear absorption.

-

For a "closed-aperture" Z-scan, a small aperture is placed before the detector. The transmitted intensity is now sensitive to both nonlinear absorption and nonlinear refraction.

-

By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated.

-

The experiment should be repeated for each doping concentration.

Expected Observations and Interpretation:

-

The sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be determined from the shape of the Z-scan curves.

-

The dependence of these nonlinear optical parameters on the doping concentration can be established. An optimal concentration will likely exist where the nonlinear response is maximized without being compromised by aggregation or other detrimental effects.

Data Presentation and Analysis

To facilitate the determination of the optimal doping concentration, the collected data should be presented in a clear and structured manner.

Table 1: Summary of Optical Properties as a Function of Doping Concentration

| Doping Concentration (wt%) | Peak Absorption Wavelength (nm) | Absorbance at Peak | Peak Emission Wavelength (nm) | Relative Fluorescence Quantum Yield | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) |

| 0.1 | ||||||

| 0.5 | ||||||

| 1.0 | ||||||

| 2.0 | ||||||

| 3.0 | ||||||

| 4.0 | ||||||

| 5.0 |

Note: The values in this table are to be filled in with experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for determining the optimal doping concentration.

Caption: Experimental workflow for the synthesis, fabrication, and characterization of doped PMMA films.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic investigation of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile as a dopant in PMMA matrices. By carefully controlling the doping concentration and systematically characterizing the resulting films, researchers can identify the optimal conditions to harness the full potential of this novel chromophore for various optical applications. The principles and methodologies described herein are broadly applicable and can be adapted for the study of other guest-host polymer systems, thereby accelerating the discovery and development of new materials for photonics and optoelectronics. Future work should focus on investigating the photostability of the doped films and exploring the influence of different polymer matrices on the optical properties of the chromophore.

References

Sources

- 1. users.aalto.fi [users.aalto.fi]

- 2. Theoretical study on functionalized acrylonitrile compounds with a large second-order nonlinear optical response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting catalyst degradation during acrylonitrile condensation reactions

Topic: Troubleshooting Catalyst Degradation & Fouling Ticket ID: ACN-CAT-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Double-Edged" Monomer

Welcome to the technical support hub. If you are here, you are likely experiencing one of three scenarios: your reaction mixture has turned into a solid yellow gel, your catalyst efficiency drops to zero after the first turnover, or your transition metal catalyst has precipitated as a black sludge.

Acrylonitrile is a deceptive reagent. While it is an excellent Michael acceptor and dienophile, it possesses two intrinsic properties that actively destroy catalytic cycles:

-

High Radical Susceptibility: It polymerizes spontaneously (forming polyacrylonitrile, PAN) if radical scavengers are depleted.

-

Nitrile Coordination/Alkylation: The cyano group is a competent ligand for metals and a trap for nucleophilic organocatalysts, leading to "catalyst suicide."

This guide prioritizes causality over correlation . We do not just tell you to "add more catalyst"; we explain why your catalyst died and how to engineer a self-validating system to prevent it.

Module 1: The Diagnostic Hub

Before altering your protocol, identify the specific failure mode. Use the logic flow below to categorize your issue.

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic logic flow connecting physical symptoms (gelation, precipitation) to mechanistic root causes and immediate corrective actions.

Module 2: The Polymerization Trap (Fouling)

The Issue: The reaction vessel contains a yellow/white solid or a viscous sludge. The catalyst is physically encapsulated in Polyacrylonitrile (PAN).

The Science: Acrylonitrile is stabilized commercially with inhibitors like MEHQ (Monomethyl ether of hydroquinone) or Phenothiazine .

-

Critical Nuance: MEHQ is a phenolic inhibitor.[1] It requires dissolved oxygen to form the active phenoxy radical that scavenges carbon-centered radicals. If you run your reaction under strict inert atmosphere (Argon/Nitrogen) without accounting for this, MEHQ becomes inactive, and thermal polymerization initiates [1].

Protocol Adjustment:

-

Inhibitor Scrubbing (The "Clean Slate" Approach):

-

Do not trust the inhibitor levels in an old bottle. Dimerization and autopolymerization occur over time.

-

Step: Pass acrylonitrile through a column of basic alumina immediately before use. This removes the inhibitor and acidic impurities (acrylic acid) that catalyze cationic polymerization.

-

Warning: Once scrubbed, the monomer is a "ticking clock." Use within 30 minutes.

-

-

The "Top-Up" Strategy (For Long Reactions):

-

If the reaction requires heating >60°C, add Phenothiazine (50-100 ppm). Unlike MEHQ, Phenothiazine functions effectively in anaerobic (inert gas) conditions, making it superior for sensitive catalytic cycles [2].

-

Module 3: Nucleophilic "Catalyst Suicide"

The Issue: You are using a nucleophilic organocatalyst (e.g., PPh3, PBu3, DMAP) for a Michael addition (e.g., Morita-Baylis-Hillman). The reaction starts fast but stops at 30-40% conversion.

The Science: Nucleophilic catalysts often attack the beta-carbon of acrylonitrile to initiate the cycle. However, instead of completing the cycle, the intermediate can be permanently trapped.

-

Mechanism: Tertiary phosphines react with acrylonitrile to form zwitterionic phosphonium salts. If a proton source is available (or even from trace moisture), this zwitterion becomes a stable quaternary salt (

), effectively removing the catalyst from the solution [3, 6].

Protocol Adjustment:

-

Steric Protection:

-

Switch from simple nucleophiles (PPh3) to sterically hindered bases or bicyclic amidines like DBU or DABCO . The steric bulk prevents the irreversible alkylation of the nitrogen center while maintaining basicity for deprotonation [4].

-

-

Ionic Liquid Media:

-

Use DABCO-based ionic liquids (e.g., [C4dabco]OH).[2] These have shown high resilience against deactivation because the cationic charge is already "baked in" and stabilized, preventing the suicide alkylation pathway [4].

-

Module 4: Metal Center Poisoning (Ru/Pd)

The Issue: Using Ruthenium (Metathesis) or Palladium catalysts. The solution turns black (nanoparticle formation) and activity ceases.

The Science: The nitrile group (-CN) in acrylonitrile is a strong sigma-donor.

-

Ligand Displacement: The nitrile competes with phosphine or carbene ligands for the metal center.

-

Non-Productive Cycles: In Ruthenium metathesis, acrylonitrile can coordinate "incorrectly," leading to stable ruthenium-hydride species that exit the catalytic cycle [5].

Protocol Adjustment:

-

Concentration Limits: Keep acrylonitrile concentration low via slow addition (syringe pump). This favors the reaction with the substrate over the bimolecular decomposition of the catalyst.

-

Ligand Choice: Use NHC ligands (N-Heterocyclic Carbenes) which bind more tightly to Ru/Pd than phosphines, resisting displacement by the nitrile group.

Module 5: Standard Operating Procedure (SOP)

Workflow: Optimized Michael Addition of Acrylonitrile to an Active Methylene Compound.

| Parameter | Specification | Rationale |

| Monomer Prep | Flash chromatography (Basic Alumina) | Removes acidic impurities and oxidized inhibitor. |

| Inhibitor | Add Phenothiazine (50 ppm) | Active under Nitrogen/Argon; prevents radical gelation. |

| Catalyst | DABCO (5-10 mol%) or [C4dabco]OH | Resists alkylation ("suicide") better than TEA or PPh3. |

| Solvent | t-Butanol or THF | Protic solvents (t-BuOH) can accelerate proton transfer steps in Michael additions. |

| Addition Mode | Dropwise at 0°C, then warm to RT | Controls exotherm to prevent thermal polymerization. |

| Quench | Dilute HCl or Ammonium Chloride | Neutralizes the base immediately to stop side-reactions. |

Visualizing the "Suicide" Mechanism

The diagram below illustrates why phosphine catalysts fail, contrasting the productive cycle with the deactivation pathway.

Caption: The "Catalyst Suicide" pathway where phosphine catalysts are irreversibly alkylated by acrylonitrile in the presence of protons.

FAQs: Rapid Fire Troubleshooting

Q: My reaction turned yellow immediately upon adding the catalyst. Is this bad? A: Not necessarily. A transient yellow color often indicates the formation of the enolate or zwitterionic intermediate. However, if the yellow color deepens to orange/brown and viscosity increases, you are seeing oligomerization (PAN formation). Check your temperature control.

Q: Can I use water as a solvent? A: For some base-catalyzed reactions, yes. Water can actually accelerate "on-water" Michael additions.[3] However, if you are using a transition metal catalyst or a hydrolytically unstable ligand (like some phosphites), water will kill the catalyst. For organocatalysis (DABCO), water is generally safe and can aid proton transfer [4].

Q: How do I clean the reactor if polymer forms? A: Polyacrylonitrile (PAN) is notoriously difficult to dissolve. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) are the best solvents to dissolve the polymer fouling. Do not use acetone or alcohols; they will not work.

References

-

Kwon, O., et al. (2024). Phosphine-catalyzed hexamerization of acrylonitrile.[4] ResearchGate.[5] Retrieved from [Link]

-

RHHZ. (2019). A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. Retrieved from [Link]

-

Fogg, D. E., et al. (2020). Molecular Modeling of Mechanisms of Decomposition of Ruthenium Metathesis Catalysts by Acrylonitrile. ACS Organometallics. Retrieved from [Link]

-

RSC. (2024). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solving solubility issues of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile in aqueous media

Diagnostic & Triage: Understanding the "Crash Out"

Before attempting a protocol, we must diagnose the specific nature of your solubility failure. 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (ATPA) is not merely "hydrophobic"; it is a conjugated cyanostilbene analog . This class of molecules exhibits strong intermolecular

The Core Conflict:

-

Thermodynamics: The planar structure (Phenyl-Acrylonitrile-Thiophene) creates a high lattice energy that water cannot overcome.

-

Kinetics: Upon dilution from DMSO into water, the "Overshoot Effect" occurs—local supersaturation drives immediate nucleation before the solute can disperse.

Quick Diagnostic Matrix

| Observation | Root Cause | Recommended Solution Strategy |

| Immediate white/yellow precipitate upon dilution. | Ostwald Ripening: Rapid crystal growth due to high lattice energy. | Protocol A: Cosolvent + Surfactant Shielding. |

| Hazy/Cloudy suspension that passes through 0.45µm filters. | Nano-Aggregation: Formation of stable colloids (common in AIEgens). | Protocol B: Cyclodextrin Inclusion Complex.[1] |

| Loss of biological activity despite "clear" solution. | Adsorption: Compound is sticking to plasticware (PP/PS) due to hydrophobicity. | Protocol C: Glass/Coated Labware & Carrier Proteins. |

Technical Solutions & Protocols

Protocol A: The "Kinetic Shield" (For Acute Bio-Assays)

Best for: Cell-based assays (IC50), High-Throughput Screening.

The Logic: Pure DMSO stocks "shock" the system when hitting water. We use a "step-down" dilution with a surfactant (Tween 80) to coat the hydrophobic nuclei before they stack.

Reagents:

-

Stock Solvent: Anhydrous DMSO (Molecular Biology Grade).

-

Intermediate Buffer: PBS + 5% Tween 80 (w/v).

-

Final Media: Cell Culture Media (e.g., DMEM).

Step-by-Step:

-

Dissolve: Prepare a 10 mM stock of ATPA in DMSO. Sonicate at 40°C for 5 mins to ensure monomerization.

-

Intermediate Step (Critical): Dilute the stock 1:10 into the Intermediate Buffer (PBS + 5% Tween 80). Vortex immediately.

-

Result: 1 mM ATPA in 10% DMSO / 4.5% Tween. This forms a stable micellar solution.

-

-

Final Dilution: Dilute this intermediate 1:100 into your assay media.

-

Final Conc: 10 µM ATPA.

-

Final Excipients: 0.1% DMSO, 0.045% Tween 80 (Well below cytotoxicity limits for most lines).

-

Protocol B: Cyclodextrin Complexation (The "Thermodynamic Fix")

Best for: IV formulation, Animal studies, Long-term stability.

The Logic: The thienyl and phenyl rings of ATPA fit perfectly into the hydrophobic cavity of Hydroxypropyl-

Reagents:

-

HP-

-CD (Substitution degree ~0.6-0.8). -

Methanol (HPLC Grade).

Step-by-Step:

-

Phase 1: Dissolve ATPA in a minimal volume of Methanol (e.g., 5 mg in 1 mL).

-

Phase 2: Prepare a 20% (w/v) HP-

-CD solution in water. -

Mixing: Add the ATPA/MeOH solution dropwise to the CD/Water solution while stirring at 600 RPM.

-

Evaporation: Stir open-capped at room temperature (or use a rotary evaporator) to remove the Methanol.

-

Filtration: Filter through a 0.22 µm PVDF membrane. The resulting clear liquid is the inclusion complex.

-

Validation: Analyze filtrate by HPLC. If peak area matches input, complexation is successful.

-

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Caption: Decision tree for selecting solubilization protocols based on biological sensitivity and experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn fluorescent yellow before precipitating? A: This is the AIE (Aggregation-Induced Emission) effect. Unlike standard fluorophores that quench when aggregated, cyanostilbene derivatives like ATPA often become more fluorescent as they form restricted intramolecular rotation (RIR) aggregates. If you see bright fluorescence but low biological activity, your compound is likely in a nano-aggregate state, not dissolved. You must switch to Protocol B (Cyclodextrins) to break these aggregates.

Q2: Can I use PEG-400 instead of Tween 80? A: Yes, but with caution. PEG-400 (Polyethylene Glycol) acts as a cosolvent, changing the polarity of the bulk solvent. However, for ATPA, the required concentration of PEG to maintain solubility might exceed 10-20%, which can be osmotically stressful to cells. Tween 80 functions as a surfactant at much lower concentrations (0.05%), making it superior for cell culture.

Q3: I suspect the compound is sticking to my pipette tips. How do I confirm? A: This is common for LogP > 3 compounds. Perform a "Sequential Transfer Test":

-

Prepare a 10 µM solution.

-

Transfer it 10 times between polypropylene tubes.

-

Measure UV-Vis absorbance of the final solution vs. the initial.

-

Fix: If loss > 10%, switch to Low-Retention Tips and Glass Vials , or add 0.1% BSA (Bovine Serum Albumin) to the buffer to act as a carrier protein.

Solubility Data Reference

Estimated solubility profiles based on structural analogs (Cyanostilbenes/Thiophenes).

| Solvent System | Solubility Limit (Est.) | Suitability | Notes |

| Water (pH 7.4) | < 0.1 µg/mL | Poor | Immediate precipitation. |

| DMSO | > 50 mg/mL | Excellent | Use for stock solutions only. Hygroscopic. |

| Acetonitrile | > 30 mg/mL | Good | Preferred for HPLC mobile phases. |

| PBS + 20% HP- | ~ 2-5 mg/mL | High | Best for in vivo/injectable formulations. |

| PBS + 0.1% Tween 80 | ~ 50-100 µg/mL | Moderate | Sufficient for most in vitro IC50 assays. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

- Context: Authoritative source on using HP- -CD for solubilizing lipophilic drugs.

-

Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar. Chemical Reviews. Link

- Context: Explains the mechanism of aggregation and fluorescence in cyanostilbene/acrylonitrile derivatives, helping diagnose "fluorescent precipit

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

- Context: General review of surfactant and cosolvent str

-

ChemScene. (n.d.). 2-(5-Acetylthiophen-2-yl)acetonitrile Product Data. Link

- Context: Verification of the chemical precursor properties (LogP ~2.0 for the precursor implies LogP >3.

Sources

Purification challenges and solutions for acetyl-thienyl derivatives

Introduction: The "Deceptive" Thiophene

Welcome to the technical support center for thiophene derivatives. If you are here, you are likely facing the "Thiophene Paradox": a molecule that is robust enough to be a pharmacophore (e.g., Duloxetine, Ticlopidine) but fragile enough to turn into black tar if looked at the wrong way during workup.

The acetylation of thiophene (Friedel-Crafts acylation) produces 2-acetylthiophene , a crucial intermediate.[1][2][3] However, three specific failure modes plague this process:

-

Polymerization: Acid-catalyzed degradation during quenching.

-

Isomer Contamination: Difficulty separating the 2-isomer from the 3-isomer.

-

Metal Complexation: Aluminum/Tin salts trapping the product.

This guide provides self-validating protocols to navigate these challenges.

Module 1: The "Black Tar" & Catalyst Removal

User Issue: "I quenched my AlCl3 reaction with water, and the flask turned into a solid black resin/tar. My yield is near zero."

Root Cause Analysis

Thiophene rings are electron-rich and highly susceptible to electrophilic attack. During Friedel-Crafts acylation, the ketone product forms a stable 1:1 complex with the Lewis Acid (AlCl3).

-

The Error: Quenching with water generates heat (exothermic) and HCl. High temperature + strong acid + unreacted thiophene = rapid polymerization (tar).

Protocol A: The "Soft-Quench" Technique

Standard acid washes often fail to break the Al-O bond fully or cause emulsions. Use this chelation method instead.

Reagents Required:

-

Rochelle Salt (Potassium Sodium Tartrate) - Saturated solution.

-

Dichloromethane (DCM) or Ethyl Acetate.

-

Crushed Ice.[4]

Step-by-Step Workflow:

-

Cool Down: Cool the reaction mixture to 0°C . Do not skip this.

-

The Inverse Quench: Slowly pour the reaction mixture into a beaker of vigorously stirred crushed ice/water. Never add water to the reaction flask.

-

Chelation (The Secret Weapon): Once the initial violent reaction subsides, add saturated Rochelle Salt solution (20 mL per gram of AlCl3 used).

-

Stir: Stir vigorously for 1-2 hours until two clear layers appear.

-

Validation Check:

-

Fail: Interface is raggy/cloudy. (Stir longer).

-

Pass: Distinct separation between organic (bottom) and aqueous (top) layers.

-

Visualizing the Workup Logic

Caption: Figure 1. Logic flow for preventing polymerization during catalyst quenching.

Module 2: The Isomer War (2- vs. 3-Acetylthiophene)

User Issue: "I have 4% 3-acetylthiophene in my product. Distillation isn't separating them."

Technical Insight

The boiling point difference between 2-acetylthiophene (~214°C) and 3-acetylthiophene is negligible at standard pressure. Standard fractional distillation requires 50+ theoretical plates (an industrial column) to separate them effectively.[7]

Data Comparison:

| Property | 2-Acetylthiophene | 3-Acetylthiophene | Implication |

| Boiling Point (760 mmHg) | 214°C | ~210-212°C | Distillation ineffective for high purity. |

| Boiling Point (15 mmHg) | 102-105°C | ~100°C | Vacuum helps prevent degradation, not separation. |

| Melting Point | 9 - 11°C | 57 - 61°C | Crystallization is the key. |

| Polarity (TLC Rf) | ~0.35 (Hex/EtOAc) | ~0.32 (Hex/EtOAc) | Chromatography possible but expensive at scale. |

Protocol B: Low-Temperature Melt Crystallization

Since the 2-isomer melts near 10°C, we use "melt crystallization" or low-temp recrystallization to polish the liquid.

Prerequisites:

-

Crude purity must be >90% (pre-distilled).

-

Freezer/Chiller capable of -20°C.

Step-by-Step:

-

Dissolution: Dissolve the crude oil in a minimal amount of n-Hexane or Pentane (Ratio: 1:1 v/v).

-

Why? Thiophenes are highly soluble; using too much solvent prevents crystallization.[8]

-

-

Deep Freeze: Place the sealed flask in a -20°C freezer for 12-24 hours.

-

Seed (Optional): If no crystals form, scratch the glass or add a seed crystal of pure 2-acetylthiophene.

-

Cold Filtration: Filter rapidly through a chilled funnel.

-

The Trap: The 3-isomer and other impurities tend to stay in the mother liquor.

-

-

Validation Check:

Module 3: Advanced Purification & Troubleshooting

FAQ: Common Failures

Q: My product is red/orange. Is it ruined?

-

A: Not necessarily. Pure 2-acetylthiophene is a pale yellow liquid (or low-melting solid). Red color indicates trace oxidation or residual acid.

-

Fix: Perform a "Silica Plug Filtration." Dissolve in 10% Ethyl Acetate/Hexane and pass through a short pad of silica gel. The red impurities usually stick to the silica baseline.

Q: I see a "double spot" on TLC but GC shows one peak.

-

A: Thiophene derivatives can be unstable on acidic silica plates.

-

Fix: Neutralize your TLC plate by dipping it in 5% Triethylamine/Hexane and drying it before spotting your sample.

Decision Tree for Purification

Caption: Figure 2. Decision matrix for selecting the correct purification method based on physical state.

References

-

BenchChem Technical Support. (2025).[3][4][7][8] Purification of 2-Acetylthiophene - Technical Guide. Retrieved from

-

Organic Syntheses. (1938).[10] 2-Acetothienone (2-Acetylthiophene) Synthesis. Org. Synth. 18, 1. Retrieved from

-

Trade Science Inc. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from

-

PubChem Database. (n.d.). 2-Acetylthiophene Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Google Patents. (2007). Process for producing 2-acylthiophene compound (US20070149787A1). Retrieved from

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

Effect of pH on the stability of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

Technical Support Center: Stability & Handling of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

Executive Summary

You are working with 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (ATPA), a conjugated donor-acceptor system structurally related to

Critical Stability Warning: While chemically robust in acidic and neutral media, this compound possesses an activated alkene bridge (the acrylonitrile moiety) susceptible to base-catalyzed retro-Knoevenagel cleavage . Exposure to pH > 8.0 or nucleophilic buffers (e.g., Tris, primary amines) can accelerate degradation, resulting in a loss of conjugation and optical activity.

Part 1: The Chemical Stability Profile

To troubleshoot effectively, you must understand the degradation mechanism. ATPA is synthesized via a Knoevenagel condensation. In aqueous solution, this reaction is reversible under basic conditions.

The pH Stability Spectrum

| pH Range | Stability Status | Observable Phenotype | Mechanism |

| Acidic (pH < 4.0) | High Stability | Clear solution (if solvent compatible) or stable suspension. | Protonation of the carbonyl is possible, but the alkene bridge remains intact. |

| Neutral (pH 4.0 - 7.5) | Optimal | Stable. Fluorescence may vary based on aggregation state (AIE effect).[1] | Kinetic barrier prevents nucleophilic attack by water. |

| Basic (pH > 8.0) | Unstable | Bleaching (Loss of yellow color). Loss of fluorescence. | Retro-Knoevenagel Reaction: Hydroxide ions ( |

Visualizing the Degradation Pathway

The following diagram details the specific failure mode in basic media.

Figure 1: Mechanism of base-catalyzed degradation (Retro-Knoevenagel) leading to loss of optical properties.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your experiments.

Symptom 1: The solution turned colorless (Bleaching)

-

Diagnosis: Chemical Degradation.

-

Root Cause: The pH of your buffer is too high, or you used a nucleophilic solvent.

-

Corrective Action:

-

Check the pH of your final solution. If pH > 8.0, adjust to pH 7.4 using HEPES or PBS.

-

Avoid Tris or Glycine buffers if possible; primary amines can act as nucleophiles and attack the nitrile alkene. Use phosphate or citrate buffers instead.

-

Symptom 2: The solution became cloudy/turbid

-

Diagnosis: Physical Aggregation (Likely NOT degradation).

-

Root Cause: ATPA is highly hydrophobic. In aqueous buffers, it aggregates.

-

Insight: As an

-cyanostilbene derivative, this compound likely exhibits Aggregation-Induced Emission (AIE) .[1][2] -

Corrective Action:

-

Do not filter immediately; you may be removing the active fluorophore.

-

If maintain solubility is required, increase the concentration of organic co-solvent (DMSO or Ethanol) to >10% v/v.

-

If fluorescence is the goal, aggregation is actually desired. Measure the fluorescence of the suspension; it should be higher than the dissolved state.

-

Symptom 3: Inconsistent Absorbance Data

-

Diagnosis: Solvatochromism.[1]

-

Root Cause: The internal charge transfer (ICT) between the thiophene (donor) and acrylonitrile (acceptor) is highly sensitive to solvent polarity.

-

Corrective Action:

-

Standardize your solvent system. A shift of 10-20 nm in

is normal when switching from Toluene to DMSO.

-

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: 10 mM.

-

Storage: -20°C, protected from light (amber vials).

-

Shelf Life: 6 months.

-

Validation: Thaw and measure absorbance at

(approx. 350-380 nm). If OD decreases by >5%, discard.

Protocol B: pH Stability Assay

Perform this assay to validate the compound's integrity in your specific buffer system.

-

Prepare Buffer Panel: Phosphate buffers at pH 5.0, 6.0, 7.0, 7.4, and 8.0.

-

Dilution: Dilute stock ATPA (10 mM in DMSO) to 50

M in each buffer (maintain 0.5% DMSO). -

Incubation: Incubate at 25°C and 37°C.

-

Monitoring: Measure UV-Vis absorbance spectra (300–500 nm) at T=0, 1h, 4h, and 24h.

-

Pass Criteria:

absorbance must remain >90% of T=0 value.-

Note: A hypsochromic shift (blue shift) combined with absorbance loss indicates cleavage (loss of conjugation).

-

Workflow Visualization: Troubleshooting Logic

Figure 2: Diagnostic decision tree for common experimental anomalies.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caution. Most media are buffered to pH 7.4, which is safe. However, serum proteins (BSA/FBS) may bind the compound, altering its effective concentration. Always run a "media-only" control without cells to check for stability over 24 hours.

Q: Why does the fluorescence intensity change when I add water to my DMSO stock? A: This is the Aggregation-Induced Emission (AIE) effect. In pure DMSO, the molecule is dissolved, and intramolecular rotation dissipates energy non-radiatively (low fluorescence). Adding water forces aggregation, restricting rotation and turning on the radiative pathway (high fluorescence). This is a feature, not a bug.

Q: Is the compound light-sensitive? A: Yes, acrylonitrile derivatives can undergo E/Z photoisomerization under UV light. Always handle stock solutions in amber vials or low-light conditions to preserve the isomeric purity.

References

-

Knoevenagel Condensation & Reversibility

- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. This seminal text establishes the base-catalyzed mechanism and the reversibility of the reaction in aqueous media.

-

Alpha-Cyanostilbene Properties (AIE)

-

Hydrolysis of Acrylonitriles

- Silverstein, R. M., et al. (1959). Hydrolysis of Nitriles. Journal of Chemical Education. Provides the foundational data on the conditions required for nitrile vs. alkene hydrolysis.

-

Thiophene Derivative Synthesis

- ChemScene Data Sheet. 2-(5-Acetylthiophen-2-yl)acetonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. α-Cyanostilbene: a multifunctional spectral engineering motif - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. α-Cyanostilbene Derivatives as Fluorescence Liquid-Crystal Molecules: Synthesis and Optical Properties-SciEngine [sciengine.com]

- 4. α-Cyanostilbene Derivatives as Fluorescence Liquid-Crystal Molecules: Synthesis and Optical Properties [yyhx.ciac.jl.cn]

Validation & Comparative

A Comparative Analysis of the Fluorometric Properties of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile and Standard Coumarins: A Technical Guide

In the landscape of fluorescent probes, the demand for novel fluorophores with tunable photophysical properties and robust performance is ever-present. This guide provides a comprehensive technical comparison between a promising, yet less characterized, acrylonitrile-based fluorophore, 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, and a selection of well-established standard coumarin dyes. As researchers and professionals in drug development and cellular imaging, the selection of an appropriate fluorescent marker is paramount to the integrity and sensitivity of experimental outcomes. This document will delve into the underlying chemical principles, proposed synthesis, and a rigorous experimental workflow for a direct comparison of their fluorescence intensities.

Introduction: The Quest for Superior Fluorophores

Coumarin dyes are a cornerstone of fluorescence applications, lauded for their high quantum yields and environmental sensitivity. However, their performance can be influenced by solvent polarity and substitution patterns, sometimes leading to limitations in certain biological applications. Acrylonitrile derivatives, on the other hand, represent a versatile class of compounds whose fluorescence properties can be finely tuned through molecular design. The subject of our investigation, 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, incorporates a donor-π-acceptor (D-π-A) architecture, which often imparts interesting photophysical characteristics, including the potential for strong intramolecular charge transfer (ICT) and solvatochromism.

This guide will first outline a proposed synthetic route for 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, drawing upon established chemical reactions. Subsequently, a detailed experimental protocol for a head-to-head comparison of its fluorescence intensity against standard coumarins will be presented. This will be followed by a discussion of the expected outcomes and their implications for the potential applications of this novel fluorophore.

Proposed Synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

The synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile can be readily achieved via a Knoevenagel condensation reaction. This well-established method involves the base-catalyzed reaction of an active methylene compound with a carbonyl compound.[1] In this case, the active methylene compound is (5-acetyl-2-thienyl)acetonitrile and the carbonyl compound is benzaldehyde.

Caption: Proposed synthetic pathway for 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile via Knoevenagel condensation.

Comparative Experimental Workflow: Fluorescence Intensity Analysis

To objectively compare the fluorescence intensity of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile against standard coumarins, a systematic experimental approach is required. The following protocol outlines the necessary steps, from sample preparation to data analysis.

Caption: A systematic workflow for the comparative analysis of fluorescence properties.

Experimental Protocols

1. Synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile:

-

Materials: Benzaldehyde, (5-acetyl-2-thienyl)acetonitrile, piperidine, ethanol.

-

Procedure:

-

Dissolve equimolar amounts of benzaldehyde and (5-acetyl-2-thienyl)acetonitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mM stock solutions of the synthesized 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile and standard coumarins (e.g., Coumarin 1, Coumarin 6, Coumarin 30) in a range of spectroscopic grade solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol).

-

From the stock solutions, prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

3. Spectroscopic Measurements:

-

Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Absorption Spectra: Record the UV-Vis absorption spectrum for each compound in each solvent to determine the wavelength of maximum absorption (λmax(abs)).

-

Emission Spectra: For each sample, excite at its λmax(abs) and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λmax(em)).

-

Quantum Yield Determination:

-

The relative fluorescence quantum yield (ΦF) will be determined using the comparative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Expected Photophysical Properties and Comparative Data

Based on the literature for structurally similar donor-acceptor acrylonitrile and thienyl-based fluorophores, we can hypothesize the expected photophysical properties of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile. The acetyl group on the thiophene ring acts as an electron-withdrawing group, while the phenyl group can act as part of the conjugated system. This D-π-A structure is anticipated to result in a significant intramolecular charge transfer upon excitation, leading to a large Stokes shift and solvent-dependent fluorescence.

Table 1: Hypothetical and Known Photophysical Data for Comparison

| Compound | Solvent | λmax(abs) (nm) | λmax(em) (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile | Toluene | Hypothesized | Hypothesized | To be determined | To be determined |

| Acetonitrile | Hypothesized | Hypothesized | To be determined | To be determined | |

| Ethanol | Hypothesized | Hypothesized | To be determined | To be determined | |

| Coumarin 1 | Ethanol | ~373 | ~450 | ~0.73 | ~77 |

| Coumarin 6 | Ethanol | ~458 | ~504 | ~0.78 | ~46 |

| Coumarin 30 | Acetonitrile | ~408 | ~487 | ~0.67 | ~79 |

Discussion and Field-Proven Insights

The proposed experimental design will provide a robust dataset for a direct and objective comparison. The choice of solvents with varying polarities is crucial, as donor-acceptor fluorophores often exhibit significant solvatochromism. A red-shift in the emission spectrum with increasing solvent polarity would be indicative of a more polar excited state, a hallmark of ICT.

The true measure of a fluorophore's utility lies in its brightness, which is a product of its molar extinction coefficient and its fluorescence quantum yield. While coumarins are known for their high quantum yields, the novel acrylonitrile derivative may offer advantages in terms of a larger Stokes shift, which is beneficial for reducing self-absorption and improving signal-to-noise ratios in imaging applications. Furthermore, the synthetic accessibility of acrylonitrile derivatives allows for straightforward structural modifications to fine-tune their photophysical properties for specific applications.

The acetyl group in our target molecule also presents a potential site for further chemical modification, opening avenues for bioconjugation or the development of responsive probes. The thienyl moiety itself can enhance the two-photon absorption cross-section, a desirable property for deep-tissue imaging.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive photophysical characterization of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, and its direct comparison with standard coumarin dyes. The proposed experiments are designed to yield high-quality, reproducible data that will be invaluable for researchers seeking to expand their palette of fluorescent tools. While the data for the novel compound is yet to be experimentally determined, the principles and protocols outlined here provide a clear and scientifically rigorous path to understanding its potential as a valuable fluorescent probe. The insights gained from such a comparative study will undoubtedly contribute to the rational design of next-generation fluorophores for a wide array of scientific and biomedical applications.

References

-

Jones II, G., Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Monti, S., Sortino, S., & Mazzucato, U. (1999). Photophysical and photochemical properties of some coumarins in solution. Physical Chemistry Chemical Physics, 1(11), 2751–2756.

- Yin, Y., Zhang, B., Liu, X., Su, X., Qi, C., & Feng, H. (2023). Synthesis of Aggregation-Induced Emission Acrylonitrile Derivatives via Knoevenagel Condensation Reaction. University Chemistry, 38(1), 235-242.

-

Gui, Z., Gong, S., & Feng, G. (2022). Donor–Acceptor–Acceptor-Conjugated Dual-State Emissive Acrylonitriles: Investigating the Effect of Acceptor Unit Order and Biological Imaging. Organic Letters, 24(46), 8566–8571. [Link]

-

Martínez-Ariza, G., Mehari, B. T., Pinho, L. A. G., Foley, C., Day, K., Jewett, J. C., & Hulme, C. (2021). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic & Biomolecular Chemistry, 19(27), 6076-6079. [Link]

- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

- Maltsev, S. S., Mironov, M. A., & Bakulev, V. A. (2006). Benzylidenemalononitriles in the synthesis of cyclopentene derivatives. Russian Chemical Reviews, 75(10), 873–884.

- Wojcik, G. M. (2007). Knoevenagel Condensation. In Name Reactions in Heterocyclic Chemistry (pp. 353-356). John Wiley & Sons, Inc.

-

Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm. Analytical chemistry, 83(4), 1232-1242. [Link]

Sources

Thermal analysis (TGA/DSC) of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile vs similar chalcones

Executive Summary

This guide provides a technical framework for comparing the thermal properties of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (Target Compound) against its structural analog, 1-(5-acetyl-2-thienyl)-3-phenyl-2-propen-1-one (Thienyl Chalcone).[1]

While chalcones are widely recognized for their biological and non-linear optical (NLO) properties, the introduction of a cyano-vinyl moiety (acrylonitrile) significantly alters the crystal packing and thermal stability profiles. This guide details the experimental protocols (TGA/DSC) required to validate these differences, grounded in the structure-property relationships of thiophene derivatives.

Key Anticipated Findings:

-

Thermal Stability: The acrylonitrile derivative generally exhibits a higher onset of decomposition (

) compared to the chalcone due to the absence of the reactive enone bridge, though nitrile cyclization may occur at high temperatures ( -

Crystallinity: The high dipole moment of the nitrile group typically enhances intermolecular interactions, resulting in higher melting points (

) and sharper fusion endotherms compared to the chalcone analog.

Structural Context & Rationale[2][3][4][5][6]

To interpret thermal data accurately, one must understand the molecular origins of the transitions.

| Feature | Target Compound (Acrylonitrile) | Comparator (Chalcone) |

| Bridge Structure | ||

| Electronic Effect | Strong Electron Withdrawing (CN) | Electron Withdrawing (Carbonyl) |

| Steric Profile | Planar, compact | Non-planar s-cis/s-trans conformers |

| Dominant Interaction | Dipole-Dipole ( | Hydrogen Bonding / |

Mechanistic Diagram: Structure-Property Flow

The following diagram illustrates how structural differences dictate the thermal analysis workflow and expected degradation pathways.

Caption: Logical flow connecting chemical structure to observable thermal events in DSC and TGA.

Experimental Protocols

As a Senior Scientist, I emphasize that data integrity begins with sample preparation . Thermal history can mask intrinsic properties.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).[1]

-

Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation during melting.

-

Crucible: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow volatile escape without pan deformation).

-

Protocol:

-

Mass: Weigh 2–4 mg of dried sample (precision

mg). -

Cycle 1 (Erasing Thermal History): Heat from

to -

Cooling: Cool to

at -

Cycle 2 (Analysis): Heat from

to

-

-

Why this matters: The first cycle removes solvent pockets or amorphous regions formed during synthesis. The second cycle provides the "true" thermodynamic melting point.

Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability (

-

Instrument: TGA (e.g., TA Instruments Q500).[1]

-

Atmosphere:

-

Run 1: Nitrogen (Inert stability).

-

Run 2: Air (Oxidative stability - mimics processing conditions).[1]

-

-

Protocol:

-

Mass: 5–10 mg (Alumina pan).

-

Equilibration: Hold at

for 5 mins to stabilize balance. -

Ramp: Heat to

at

-

-

Critical Analysis: Calculate the

(temperature at 5% weight loss) and the First Derivative (DTG) peak to identify multi-stage decomposition.

Comparative Analysis & Reference Data

The following data compares the Target Acrylonitrile against established literature values for Thienyl Chalcones.

Thermal Stability (TGA)

| Parameter | 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile (Target) | Thienyl Chalcone Analog (Comparator) | Interpretation |

| 290–310°C (Predicted) | 260–280°C [1, 2] | The acrylonitrile linkage lacks the reactive carbonyl oxygen, offering slightly higher thermal resistance.[1] | |

| Residue @ 600°C | High (>40%) | Moderate (~20-30%) | Nitrile groups often undergo cyclization/crosslinking at high T, forming "char" (carbonaceous residue) rather than fully volatilizing [3].[1] |

| Degradation Mode | Single step (Main chain scission) or Cyclization | Multi-step (Retro-aldol, then fragmentation) | Chalcones often show a small weight loss early due to volatile cleavage products.[1] |

Phase Transitions (DSC)

| Parameter | Target (Acrylonitrile) | Comparator (Chalcone) | Interpretation |

| Melting Point ( | 140–160°C | 118–135°C [4, 5] | The cyano group introduces strong dipole-dipole interactions, increasing lattice energy and |

| Crystallization ( | Sharp Exotherm | Broad/Delayed Exotherm | Acrylonitriles crystallize rapidly due to rigid planar structure; Chalcones may form supercooled glasses due to conformational freedom. |

| Purity (Van't Hoff) | >99.5% (Sharp Peak) | Variable | Chalcones are prone to photo-isomerization ( |

Experimental Workflow Visualization

Use this workflow to validate your specific batch.

Caption: Standardized workflow for validating thermal properties of thiophene derivatives.

Scientific Interpretation of Results

The "Nitrile Effect"

In the target compound, the replacement of the chalcone carbonyl (

-

Chalcones: Rely on weak hydrogen bonding (C-H...O) and

stacking. -

Acrylonitriles: The cyano group is a strong H-bond acceptor and induces a large molecular dipole. This typically results in a 20–30°C increase in melting point compared to the chalcone analog.

Decomposition Kinetics

TGA data for polyacrylonitrile (PAN) and related small molecules suggests that the nitrile group can initiate an exothermic cyclization reaction around 300°C [3].[2]

-

Warning: If you observe a sharp exotherm in the DSC around 300°C without mass loss in TGA, this is cyclization , not melting or decomposition.[1] Do not mistake this for a purity issue.

References

-

Thermal stability of heterocyclic chalcones: Pridmore, N. E., et al. (2020).[1] "The solubility and stability of heterocyclic chalcones compared with trans-chalcone." Acta Crystallographica Section B. Link

-

Thiophene Chalcone Synthesis & Properties: Patil, P. S., et al. (2021).[1] "Synthesis and Characterization of Thiophene Derivatives." International Journal of Current Research. Link

-

Nitrile Cyclization Mechanisms: Badawy, S. M. (2003).[1] "DSC and TGA of polyacrylonitrile...". Radiation Physics and Chemistry. Link

-

Melting Points of Chlorothiophene Chalcones: Arabian Journal of Chemistry (2025). "Investigating chlorothiophene-based chalcones as anticancer agents." Link

-

General Chalcone Thermal Data: Waghmare, V. G. (2011). "Synthesis, Growth, Characterization and Comparative Thermal Studies of Novel Non-linear Optical Chalcone Derivative." David Publishing. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Thienyl Acrylonitriles: Correlating Theoretical Calculations with Experimental Realities

Introduction: The Foundational Role of Elemental Analysis